6-methoxy-2-methyl-1H-indol-7-ol
Description
6-Methoxy-2-methyl-1H-indol-7-ol is an indole derivative characterized by a hydroxyl group at position 7, a methoxy group at position 6, and a methyl group at position 2 on the indole scaffold. Indole derivatives are widely studied for their biological activities, including antioxidant, antimicrobial, and receptor-binding properties. For example, 2-methyl-1H-indol-7-ol (CAS 354573-94-7) is noted as a pharmaceutical intermediate , and the addition of a 6-methoxy group likely modifies its physicochemical and biological behavior.
Properties
CAS No. |
135855-29-7 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.2 g/mol |
IUPAC Name |
6-methoxy-2-methyl-1H-indol-7-ol |
InChI |
InChI=1S/C10H11NO2/c1-6-5-7-3-4-8(13-2)10(12)9(7)11-6/h3-5,11-12H,1-2H3 |
InChI Key |
JJMFXJDWWILGRF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N1)C(=C(C=C2)OC)O |
Canonical SMILES |
CC1=CC2=C(N1)C(=C(C=C2)OC)O |
Synonyms |
1H-Indol-7-ol,6-methoxy-2-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Indole Derivatives
*Calculated molecular weight based on substituent addition to 2-methyl-1H-indol-7-ol.
Structural and Functional Analysis
- For example, 6-methoxy-1H-indole-2-carboxylic acid exhibits antimicrobial activity attributed to its electron-withdrawing carboxyl group .
Synthetic Challenges :
- Introducing both a hydroxyl and methoxy group on adjacent positions (6 and 7) may require regioselective protection/deprotection steps, as seen in the synthesis of 4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy derivatives .
- Alkylation at position 2 is a common strategy, as demonstrated in the preparation of 2-alkyl-7-methoxyindoles via nitroaryl intermediates .
Safety and Applications :
Research Findings and Gaps
- Antioxidant Potential: Evidence from triazole-substituted indoles (e.g., 3-(2-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl-1H-indol-5-ol) highlights the role of electron-donating groups (e.g., -OH, -OCH₃) in radical scavenging . This supports the hypothesis that this compound may exhibit similar activity.
- Structural Characterization : Advanced techniques like HMBC and HSQC NMR, used for 6-methoxy-1H-indole-2-carboxylic acid , would be critical for confirming the structure of the target compound.
- Synthesis Gaps: No direct method for this compound is reported; however, adapting routes from 2-alkyl-7-methoxyindoles or modifying 2-methyl-1H-indol-7-ol could be viable.
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